5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
- It is an ester of phthalic acid and is commonly used as a plasticizer in various industrial applications.
- DIBP is a colorless to light yellow liquid with a practically odorless nature when pure. Its key properties include a melting point of -64 °C, a boiling point of 327 °C, and a density of 1.039 g/mL at 25 °C .
- As a plasticizer, DIBP enhances the flexibility and durability of polymers, making it valuable in the production of plastics, rubber, paints, lubricants, and emulsifiers.
5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: , is a chemical compound with the molecular formula C₁₆H₂₂O₄.
Preparation Methods
- DIBP is synthesized through esterification of phthalic anhydride (benzene-1,2-dicarboxylic anhydride) with isobutyl alcohol.
- The reaction occurs under sulfuric acid catalysis, with a stoichiometric ratio of phthalic anhydride to isobutyl alcohol of 1:1.35-1.4. The esterification proceeds in the liquid phase at atmospheric pressure for approximately 5-6 hours .
Chemical Reactions Analysis
- DIBP does not undergo significant chemical reactions due to its stable structure. it can participate in ester hydrolysis under specific conditions.
- Common reagents used with DIBP include chloroform and methanol, although its solubility in water is very low.
- Major products resulting from DIBP reactions are typically other phthalate esters or hydrolysis products.
Scientific Research Applications
Plastic Industry: DIBP serves as a plasticizer for polyvinyl chloride (PVC) and other resins, enhancing their flexibility and processability.
Rubber Industry: It is used as a softener for natural and synthetic rubber, improving resilience in rubber products.
Emulsifiers and Lubricants: DIBP finds applications in emulsifiers and lubricating oils.
Food Packaging: In the UK, the US, and the Netherlands, DIBP is permitted for use in food packaging materials, subject to specific regulations.
Mechanism of Action
- DIBP’s mechanism of action primarily relates to its plasticizing effect. By reducing intermolecular forces within polymer chains, it increases their flexibility and reduces brittleness.
- Molecular targets and pathways are not extensively studied for DIBP, given its industrial use and low toxicity.
Comparison with Similar Compounds
- DIBP belongs to the phthalate ester family, which includes compounds like di-n-butyl phthalate (DBP) and diethyl phthalate (DEP).
- Compared to DBP, DIBP has higher volatility and water repellency, making it a potential alternative in certain applications .
Properties
Molecular Formula |
C21H30N2O |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C21H30N2O/c1-14(2)20-10-22-12-21(15(3)4,19(20)24)13-23(11-20)18(22)17-8-6-16(5)7-9-17/h6-9,14-15,18H,10-13H2,1-5H3 |
InChI Key |
UFMVBIKDVZHNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)C(C)C)C(C)C |
Origin of Product |
United States |
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